2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
The compound “2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Structure and Conformation Analysis
Studies involving compounds with pyrrolidine and sulfonyl groups, such as the analysis of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, highlight the importance of structural and conformational analysis in understanding the chemical behavior and potential applications of these compounds. The crystal structure analysis provides insights into the molecular conformation, which is crucial for designing compounds with desired biological or chemical properties (Banerjee et al., 2002).
Catalytic Applications
Compounds containing pyrrolidine and sulfonyl groups have been investigated for their catalytic activity. For example, a study demonstrated the use of an organocatalyst bearing a pyrrolidine and a sulfone moiety for highly stereoselective Michael addition reactions. This research underscores the potential of such compounds in catalysis, offering a pathway to synthesizing a wide array of highly functionalized chemical products with significant yields and enantioselectivity (Syu et al., 2010).
Synthesis and Reactivity
The synthesis and reactivity of compounds similar to 2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine are central to developing novel chemical entities with potential practical applications. Research on the cyano [4+2] cycloaddition reaction to synthesize 5-alkyl-2-(p-tolylsulfonyl)pyridines showcases the methodologies involved in constructing pyridine derivatives, which could be pivotal in pharmaceuticals and materials science (Rüffer & Breitmaier, 1989).
Pharmacological Characterization
Although the direct pharmacological application of the specific compound is excluded from this discussion, it's noteworthy that related structures have been explored for their potential as therapeutic agents. An example is the characterization of a novel κ-opioid receptor antagonist, illustrating the broader relevance of compounds with pyrrolidine and sulfonyl motifs in developing new drugs (Grimwood et al., 2011).
Electronic and Molecular Properties
The electronic and molecular properties of compounds containing pyrrolidine and sulfonyl groups are crucial for their application in various scientific fields. Studies on the DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones offer valuable insights into the electronic structures, which can inform the design of materials and molecules with specific electronic properties (Bouklah et al., 2012).
Safety and Hazards
Future Directions
The future directions in the study of this compound would likely involve further exploration of its synthesis, characterization, and potential biological activity. Pyrrolidine derivatives are of great interest in drug discovery due to their versatile scaffold for novel biologically active compounds .
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives are known to have a wide range of pharmacological activities .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidine derivatives can lead to a different biological profile of drug candidates .
Properties
IUPAC Name |
2-(1-pyrrolidin-1-ylsulfonylpyrrolidin-3-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c17-20(18,15-8-3-4-9-15)16-10-6-12(11-16)19-13-5-1-2-7-14-13/h1-2,5,7,12H,3-4,6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCZRXDKFLHDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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